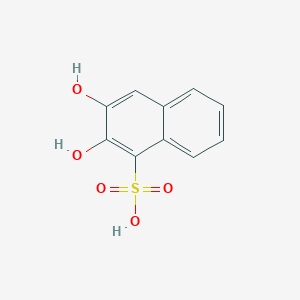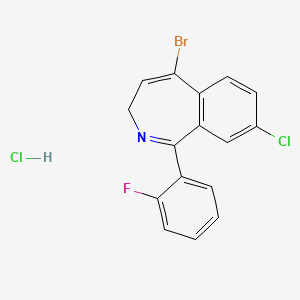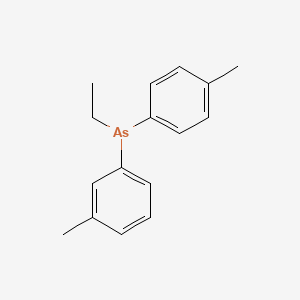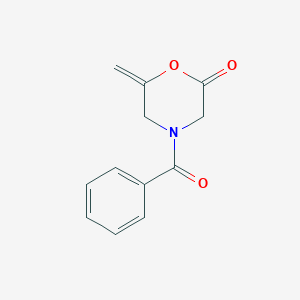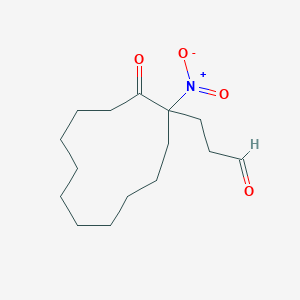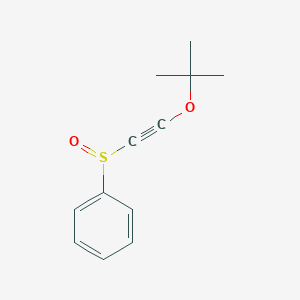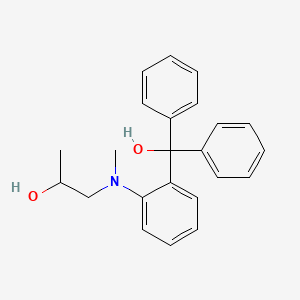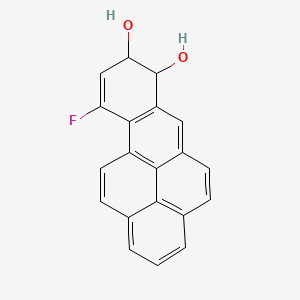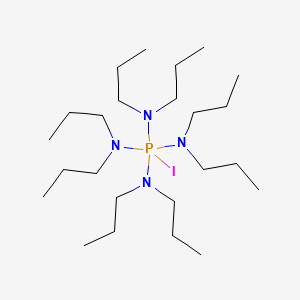![molecular formula C10H12OS B14415682 1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene CAS No. 82525-08-4](/img/no-structure.png)
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a vinyl group bearing a methylsulfanyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-methoxy-4-vinylbenzene with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like halides, under conditions such as reflux in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene involves its interaction with various molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The vinyl group can undergo addition reactions, potentially modifying biological molecules and pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methoxy-4-vinylbenzene: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
4-Methoxy-2-methyl-1-methylsulfanyl-benzene: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Uniqueness
1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene is unique due to the presence of both a methoxy group and a methylsulfanyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
| 82525-08-4 | |
Fórmula molecular |
C10H12OS |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
1-methoxy-4-(2-methylsulfanylethenyl)benzene |
InChI |
InChI=1S/C10H12OS/c1-11-10-5-3-9(4-6-10)7-8-12-2/h3-8H,1-2H3 |
Clave InChI |
PQRBGLYZJRHKSB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


